molecular formula C41H47NO19 B207125 Wilforgine CAS No. 37239-47-7

Wilforgine

Cat. No.: B207125
CAS No.: 37239-47-7
M. Wt: 857.8 g/mol
InChI Key: QFIYSPKZWOALMZ-UARVTRGYSA-N
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Description

Wilforgine is a bioactive sesquiterpene alkaloid found in Tripterygium wilfordii Hook . It can induce microstructural and ultrastructural changes in the muscles of Mythimna separata larvae .


Synthesis Analysis

This compound is produced by the endophytic actinomycete F4-20, which was isolated from Tripterygium wilfordii Hook.f . The production of this compound in F4-20 can be enhanced by applying certain plant stress molecules to the in vitro liquid cultures .


Molecular Structure Analysis

The molecular formula of this compound is C41H47NO19, and it has a molecular weight of 857.81 .


Chemical Reactions Analysis

The production of this compound in F4-20 can be influenced by various plant stress molecules. Methyl jasmonate (MeJA), salicylic acid (SA), and hydrogen peroxide (H2O2) were found to inhibit bacterial growth, whereas glutathione (GSH) treatment significantly increased bacterial growth .


Physical and Chemical Properties Analysis

This compound is a white crystalline powder that is soluble in methanol, ethanol, DMSO, and other organic solvents .

Scientific Research Applications

Analytical Determination and Extraction

Wilforgine, a major bioactive sesquiterpene alkaloid in Tripterygium wilfordii Hook. F., has been the subject of various analytical studies. Ouyang et al. (2007) developed a high-performance liquid chromatography (HPLC) method for the simultaneous determination of this compound and other alkaloids in Tripterygium wilfordii extracts. This method improved the analytical understanding of these compounds and facilitated their extraction and purification (Ouyang, Jin, & He, 2007).

Effects on Muscle Microstructure and Ultrastructure

In 2018, Ma et al. studied the comparative effects of this compound and chlorantraniliprole on muscle tissue microstructure/ultrastructure in Mythimna separata larvae. Their findings revealed that this compound could induce significant microstructural and ultrastructural changes in muscle tissues, suggesting its potential application in biological studies or pest control (Ma, Liu, Dou, Ma, & Zhang, 2018).

Transport and Production in Plant Tissue Cultures

Miao et al. (2017) explored the transport and production of this compound in different cultures of Tripterygium wilfordii Hook.f. They identified a multidrug resistance (MDR) transporter, TwMDR1, which plays a crucial role in transporting this compound into the hairy roots of T. wilfordii, affecting the secretion ratio of alkaloids in these cultures (Miao, Han, Zhang, Zhu, & Zhang, 2017).

Insecticidal Activity

This compound has been investigated for its insecticidal properties. Ma et al. (2014) isolated several sesquiterpenes alkaloids, including this compound, from Tripterygium wilfordii and evaluated their antifeedant and insecticidal activities. They found that this compound exhibited significant effects against various insect pests, indicating its potential use in developing botanical insecticides (Ma, Li, Wu, & Zhang, 2014).

Enhancement of Secondary Metabolite Production

Research by Miao et al. (2014) on Tripterygium wilfordii Hook. f. adventitious root fragment liquid cultures demonstrated that elicitation and in situ adsorption techniques could enhance the production of active metabolites like this compound. These findings have implications for large-scale production and extraction methods in pharmaceutical research (Miao, Zhu, Yang, Feng, Ma, Feng, & Zhang, 2014).

Mechanism of Action

Target of Action

Wilforgine is a bioactive sesquiterpene alkaloid found in Tripterygium wilfordii Hook. F . The primary targets of this compound are proposed to be calcium receptors or channels in the muscular system . These targets play a crucial role in muscle contraction and relaxation, and their modulation can lead to significant physiological effects.

Mode of Action

This compound interacts with its targets by inducing microstructural and ultrastructural changes in the muscles of Mythimna separata larvae . This interaction results in alterations in muscle function, which can have significant effects on the organism’s physiology.

Biochemical Pathways

It is known that the compound’s action can lead to changes in the production of secondary metabolites in certain organisms . For instance, the presence of plant stress molecules such as salicylic acid (SA) and hydrogen peroxide (H2O2) can induce the production of this compound .

Pharmacokinetics

It is known that the compound has significant bioactivity, suggesting that it may have good bioavailability

Result of Action

The action of this compound results in microstructural and ultrastructural changes in the muscles of certain organisms, such as Mythimna separata larvae . These changes can affect the organism’s physiology, potentially leading to effects such as paralysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain plant stress molecules can affect the production of this compound . Additionally, factors such as light, temperature, and pollution could potentially alter the action and efficacy of this compound . .

Safety and Hazards

When handling Wilforgine, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The therapeutic applications of Wilforgine are still being explored. It is currently used for research and development purposes only . The potential directions and present perspectives regarding this compound use in nanomedicine are being forecasted .

Biochemical Analysis

Biochemical Properties

Wilforgine interacts with various enzymes, proteins, and other biomolecules. It is produced by the endophytic actinomycete F4-20, which shows a close phylogenetic relationship to Streptomyces species . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple steps.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Wilforgine involves the condensation of two molecules of indole-3-acetaldehyde followed by a series of reactions to form the final product.", "Starting Materials": [ "Indole-3-acetaldehyde", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of two molecules of indole-3-acetaldehyde in the presence of acetic anhydride and sodium acetate to form a dimer.", "Step 2: Hydrolysis of the dimer with methanol and hydrochloric acid to form a mixture of mono- and di-methylated products.", "Step 3: Separation of the mono- and di-methylated products by column chromatography.", "Step 4: Treatment of the di-methylated product with sodium hydroxide to form the corresponding acid.", "Step 5: Extraction of the acid with ethyl acetate and washing with water to obtain the final product, Wilforgine." ] }

CAS No.

37239-47-7

Molecular Formula

C41H47NO19

Molecular Weight

857.8 g/mol

IUPAC Name

[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate

InChI

InChI=1S/C41H47NO19/c1-19-11-12-27-26(10-9-14-42-27)37(50)54-17-38(7)28-29(55-21(3)44)33(57-23(5)46)40(18-53-20(2)43)34(58-24(6)47)30(59-36(49)25-13-15-52-16-25)32(60-35(19)48)39(8,51)41(40,61-38)31(28)56-22(4)45/h9-10,13-16,19,28-34,51H,11-12,17-18H2,1-8H3/t19-,28+,29+,30-,31+,32-,33+,34-,38-,39-,40+,41-/m1/s1

InChI Key

QFIYSPKZWOALMZ-UARVTRGYSA-N

Isomeric SMILES

C[C@@H]1CCC2=C(C=CC=N2)C(=O)OC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5([C@@H]([C@@H]([C@H]([C@@]([C@@]5([C@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Appearance

Powder

Synonyms

wilforgine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of wilforgine?

A1: this compound has a molecular formula of C20H27NO4 and a molecular weight of 345.43 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound. These techniques provide information about the compound's structure, functional groups, and molecular weight. [, , ]

Q3: What are the known biological activities of this compound?

A3: this compound exhibits insecticidal activity, particularly against lepidopteran insects. It also possesses immunosuppressive properties, contributing to the therapeutic effects of Tripterygium wilfordii extracts in treating rheumatoid arthritis. [, ]

Q4: How does this compound exert its insecticidal effects?

A4: this compound, along with other alkaloids from Tripterygium species, primarily targets the insect's nervous system and midgut cells. [] Studies on Mythimna separata Walker larvae suggest that this compound exhibits stomach toxicity. []

Q5: What is the role of this compound in the treatment of rheumatoid arthritis?

A5: While triptolide is often considered the primary active compound in Tripterygium species for treating rheumatoid arthritis, research indicates that this compound, along with other components, contributes to the overall efficacy. [, ] A study using network pharmacology identified this compound as one of the active pharmaceutical ingredients in Kunxian capsules, a traditional Chinese medicine used for rheumatoid arthritis. []

Q6: What analytical methods are used to detect and quantify this compound?

A8: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) detection or mass spectrometry (MS) is commonly employed for the analysis of this compound in plant extracts and biological samples. [, , , , , ]

Q7: How are analytical methods for this compound validated?

A9: Validation of analytical methods for this compound, like other pharmaceutical compounds, involves assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), robustness, and system suitability. These parameters ensure the reliability and reproducibility of the analytical data. [, ]

Q8: What is known about the toxicity and safety profile of this compound?

A10: While this compound itself has shown limited toxicity in some studies, it is crucial to acknowledge that Tripterygium wilfordii extracts, which contain this compound, are known for their potential toxicity, particularly hepatotoxicity. [] Further research is needed to fully elucidate the safety profile of this compound, especially concerning long-term exposure.

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